1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl 2-(3-bromo-5-methoxycarbonylpyridin-2-yl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO6/c1-18-10(15)6-4-7(13)9(14-5-6)8(11(16)19-2)12(17)20-3/h4-5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRWIFYIVRYDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C(C(=O)OC)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate (CAS Number: 2140305-90-2) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a bromo substituent and a methoxycarbonyl group on the pyridine ring, contributing to its reactivity and biological interactions.
Chemical Structure
The molecular formula of this compound is , and it has a molecular weight of 346.13 g/mol. The structural representation highlights the presence of two ester groups and a brominated pyridine, which are critical for its biological activity.
Biological Activity
Recent studies have explored various aspects of the biological activity of this compound, particularly its potential as an antiviral agent and its interactions with different biological targets.
Antiviral Activity
Research has indicated that compounds containing pyridine rings can exhibit significant antiviral properties. Specifically, derivatives similar to this compound have been investigated for their ability to inhibit HIV-1 integrase, an essential enzyme for viral replication. The structure-activity relationship (SAR) suggests that modifications on the pyridine ring can enhance antiviral potency. In particular, substituents that facilitate intramolecular hydrogen bonding have been shown to increase efficacy against HIV strains at submicromolar concentrations .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity against certain leukemia cell lines while sparing normal cells, indicating a potential therapeutic window for further development . The mechanism appears to involve apoptosis induction through mitochondrial pathways, although detailed mechanistic studies are still ongoing.
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of related pyridine derivatives:
- HIV Integrase Inhibitors : A series of compounds structurally related to this compound were synthesized and tested for their ability to inhibit HIV integrase. The best-performing compounds displayed IC50 values in the range of 0.19–3.7 µM against various HIV subtypes .
- Leukemia Treatment : A study focused on the anti-leukemic properties found that certain derivatives induced cell cycle arrest and apoptosis in HL-60 cells (human promyelocytic leukemia), suggesting potential use in treating acute myeloid leukemia .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. A study focusing on similar pyridine derivatives demonstrated that they can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the bromine atom and methoxycarbonyl group in 1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate may enhance its bioactivity against certain cancer types, particularly breast and lung cancers . -
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. A comparative study on various substituted pyridines revealed that those with halogen substitutions, such as bromine, exhibited enhanced activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored further for developing new antimicrobial therapies .
Agrochemical Applications
- Pesticide Development
The unique structure of this compound positions it as a candidate for developing new pesticides. Research into agrochemicals has highlighted the effectiveness of pyridine derivatives in controlling pests and diseases in crops. The brominated pyridine structure can potentially enhance the efficacy and selectivity of the pesticide formulations .
Materials Science Applications
- Polymer Synthesis
The compound's reactivity can be harnessed in polymer chemistry to create novel materials with specific properties. Its ability to participate in condensation reactions allows for the synthesis of polymers that could be used in coatings or as additives to enhance material performance. Studies have shown that incorporating such compounds can improve thermal stability and mechanical strength in polymer matrices .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
